molecular formula C21H14BrClN2O3 B5022914 (5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE

(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B5022914
M. Wt: 457.7 g/mol
InChI Key: GCNKZAVKSFRHFH-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of bromophenyl and chlorophenyl groups in This compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O3/c22-15-5-3-14(4-6-15)19-10-9-17(28-19)11-18-20(26)25(21(27)24-18)12-13-1-7-16(23)8-2-13/h1-11H,12H2,(H,24,27)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNKZAVKSFRHFH-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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